molecular formula C18H18IN3O3 B273839 N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide

N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide

Cat. No. B273839
M. Wt: 451.3 g/mol
InChI Key: LLLDJABFNCBXAE-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide, also known as IBH, is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative of butanamide and has been synthesized using various methods. IBH has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibiting the activity of HDACs can lead to changes in gene expression that can affect cell growth and division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide can induce cell cycle arrest and apoptosis in cancer cells. N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that can supply tumors with nutrients and oxygen. Additionally, N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide in laboratory experiments is its potential as a tool for cancer imaging. N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has been shown to accumulate in tumor cells, making it a potential candidate for use in diagnostic imaging. Additionally, N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has been shown to have anti-tumor activity and can inhibit the growth of various cancer cell lines. However, one limitation of using N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide in laboratory experiments is its potential toxicity. Studies have shown that N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

For research on N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide include studying its potential as a therapeutic agent for cancer treatment. Studies could focus on optimizing the synthesis method to improve the yield and purity of N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide. Additionally, studies could investigate the potential toxicity of N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide in vivo and determine the optimal dosage for use in cancer treatment. Further studies could also investigate the potential use of N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide in combination with other anti-cancer agents to improve its efficacy.

Synthesis Methods

N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide can be synthesized using various methods, including the reaction of 4-iodoaniline with 4-methoxybenzoylhydrazine in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with butanoyl chloride to obtain N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide. Other methods include the reaction of 4-iodoaniline with 4-methoxybenzoylhydrazine in the presence of acetic acid and the reaction of 4-iodoaniline with 4-methoxybenzoylhydrazine in the presence of phosphorus oxychloride.

Scientific Research Applications

N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has anti-tumor activity and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has been studied for its potential use as a diagnostic tool for cancer imaging.

properties

Product Name

N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide

Molecular Formula

C18H18IN3O3

Molecular Weight

451.3 g/mol

IUPAC Name

N-[(Z)-[4-(4-iodoanilino)-4-oxobutan-2-ylidene]amino]-4-methoxybenzamide

InChI

InChI=1S/C18H18IN3O3/c1-12(11-17(23)20-15-7-5-14(19)6-8-15)21-22-18(24)13-3-9-16(25-2)10-4-13/h3-10H,11H2,1-2H3,(H,20,23)(H,22,24)/b21-12-

InChI Key

LLLDJABFNCBXAE-MTJSOVHGSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/CC(=O)NC2=CC=C(C=C2)I

SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)CC(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)CC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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